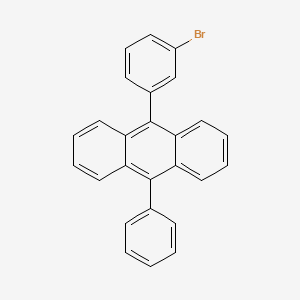

9-(3-Bromophenyl)-10-phenylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(3-bromophenyl)-10-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPNWZVLPLJEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC(=CC=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-(3-Bromophenyl)-10-phenylanthracene CAS number

An In-Depth Technical Guide to 9-(3-Bromophenyl)-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the field of organic electronics. We will delve into its fundamental physicochemical properties, detailed synthesis protocols with mechanistic insights, robust characterization methodologies, and its critical applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). This document serves as a crucial resource for scientists and researchers engaged in materials science and advanced electronic device fabrication.

Introduction: The Significance of Aryl-Substituted Anthracenes

The anthracene core, with its rigid, planar structure and inherent photophysical properties, is a foundational building block in materials science. When functionalized at the 9- and 10-positions with aryl substituents, the resulting derivatives exhibit enhanced thermal stability, tunable electronic properties, and high fluorescence quantum yields. These characteristics make them prime candidates for use in organic electronic devices.[1]

This compound (CAS No. 1023674-80-7 ) is a strategically designed asymmetric molecule that leverages these benefits.[2][3][4][5][6] The phenyl group contributes to the core electronic structure, while the bromophenyl moiety introduces a versatile reactive handle. The bromine atom can be readily substituted via various cross-coupling reactions, allowing for the synthesis of a vast library of complex, high-performance materials for OLEDs, organic semiconductors, and photonic applications.[7] This guide elucidates the synthesis, characterization, and application of this pivotal compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is essential for its application. This compound is typically a solid powder, with its color ranging from white to orange or green depending on purity and crystalline form.[2][8]

| Property | Value | Source(s) |

| CAS Number | 1023674-80-7 | [2][3][4][5] |

| Molecular Formula | C₂₆H₁₇Br | [2][3][5] |

| Molecular Weight | 409.33 g/mol | [2][5] |

| Appearance | White to Orange to Green powder/crystalline solid | [2][8] |

| Purity | Typically >98.0% (by GC) | [2][4] |

| Melting Point | 182.0 to 186.0 °C | [5] |

| Boiling Point (Predicted) | 498.5 ± 14.0 °C | [5] |

| Density (Predicted) | 1.344 ± 0.06 g/cm³ | [5] |

| Storage | Room temperature, in a dark, dry place | [2][5] |

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the anthracene core and the aryl substituents is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][9] This reaction is favored due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the necessary boronic acid reagents.

The synthesis can be envisioned as a two-step process starting from 9-bromoanthracene or a one-step process from a suitable precursor like 9-bromo-10-phenylanthracene. For this guide, we will focus on the latter, more direct approach, which involves coupling 9-bromo-10-phenylanthracene with (3-bromophenyl)boronic acid.

Mechanistic Rationale

The Suzuki coupling mechanism is a well-understood catalytic cycle. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical as it efficiently facilitates the key steps of oxidative addition, transmetalation, and reductive elimination to form the desired product with high yield. The base (e.g., K₂CO₃ or Na₂CO₃) is essential for the activation of the boronic acid in the transmetalation step.[9]

Synthesis Workflow Diagram

Caption: Workflow for the Suzuki coupling synthesis.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing 9,10-diarylanthracenes.[9][10]

Materials:

-

9-Bromo-10-phenylanthracene (1.0 eq)[11]

-

(3-Bromophenyl)boronic acid (1.2 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution (2.5 eq)

-

Toluene and Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Inert Atmosphere: To a 100 mL three-neck flask equipped with a condenser and a nitrogen inlet, add 9-bromo-10-phenylanthracene (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), toluene (30 mL), and THF (15 mL).

-

Degassing: Bubble nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst & Base Addition: Add the aqueous K₂CO₃ solution (2.5 eq) followed by the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) under a continuous nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with deionized water (30 mL). Extract the product into an organic solvent like diethyl ether or dichloromethane (3 x 40 mL).

-

Purification (Initial): Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification (Final): Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under vacuum to yield this compound.

Characterization and Quality Control

Confirmation of the product's identity and purity is paramount. The following techniques are standard:

-

Gas Chromatography (GC): Used to determine the purity of the final product, which is typically expected to be >98.0%.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring the correct isomeric form has been synthesized.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak (m/z) would correspond to the molecular weight of C₂₆H₁₇Br (409.33 g/mol ).[2]

Applications in Organic Electronics

The primary application for this compound is as a precursor for materials used in OLEDs.[7] Anthracene derivatives are renowned for their use as blue emitters and stable host materials.[12]

The bromine atom on the phenyl ring is a key feature, acting as a reactive site for subsequent Suzuki or other cross-coupling reactions. This allows for the attachment of various functional groups to tune the material's properties, such as:

-

Electron-transporting moieties

-

Hole-transporting moieties

-

Groups to modify the emission wavelength or quantum efficiency

This versatility enables the creation of highly specialized materials for different layers within an OLED device, ultimately improving efficiency, color purity, and operational lifetime.

Role in OLED Device Architecture

Caption: Position of derivative materials in an OLED stack.

Conclusion

This compound is more than just a chemical compound; it is an enabling platform for innovation in organic electronics. Its well-defined structure, accessible synthesis via robust methods like Suzuki coupling, and the strategic placement of a reactive bromine handle make it an invaluable intermediate for researchers. By understanding its properties and synthetic methodologies, scientists can effectively leverage this molecule to engineer the next generation of advanced materials for high-performance OLED displays, lighting, and other optoelectronic applications.

References

-

Caming Pharmaceutical Ltd. 9-(3-broMophenyl)-10-phenyl-anthracene CAS 1023674-80-7. [Link]

-

Sinopeg. The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology. [Link]

-

ACS Omega. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

PubMed Central (PMC). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

ResearchGate. Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling.... [Link]

-

PubChem. 9-Bromo-10-phenyl-anthracene. [Link]

-

ACS Publications. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

-

The Royal Society of Chemistry. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. [Link]

-

Beijing Green Guardee. 9-(3-Bromophenyl)-9-phenyl-9H-fluorene 1257251-75-4 |OLED Material. [Link]

-

ResearchGate. (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]

Sources

- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1023674-80-7 | TCI AMERICA [tcichemicals.com]

- 3. 1023674-80-7 | this compound - AiFChem [aifchem.com]

- 4. lumorachemicals.com [lumorachemicals.com]

- 5. 9-(3-broMophenyl)-10-phenyl-anthracene | 1023674-80-7 [m.chemicalbook.com]

- 6. caming.com [caming.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 1023674-80-7 | TCI Deutschland GmbH [tcichemicals.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. rsc.org [rsc.org]

- 11. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 9-(3-Bromophenyl)-10-phenylanthracene

Abstract

This comprehensive technical guide provides a detailed exposition on the synthesis of 9-(3-Bromophenyl)-10-phenylanthracene, a key building block in the development of advanced organic electronic materials. This document is tailored for researchers, scientists, and professionals in drug development and materials science, offering a narrative that intertwines theoretical principles with practical, field-proven experimental protocols. The synthesis is approached via a robust and efficient two-step sequence involving the formation of a key intermediate, 9-bromo-10-phenylanthracene, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative scientific literature to uphold the highest standards of scientific integrity.

Introduction: The Significance of Asymmetrically Substituted Diaryl-anthracenes

Anthracene derivatives, particularly those substituted at the 9 and 10 positions with aryl moieties, form a cornerstone of modern organic electronics. Their rigid, planar aromatic structure, combined with tunable photophysical properties, makes them exemplary candidates for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent probes.[1] this compound, with its asymmetric substitution, offers a unique combination of electronic properties and a reactive handle (the bromine atom) for further functionalization.[1] This allows for the synthesis of a diverse array of more complex molecules with tailored characteristics for specific applications in materials science.[1]

The synthetic strategy detailed herein is designed for efficiency, high yield, and adaptability. It leverages well-established, powerful reactions in organic synthesis to construct the target molecule with a high degree of purity.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a sequential two-step process. This approach allows for controlled functionalization of the anthracene core, minimizing the formation of undesirable side products.

Overall Synthetic Workflow:

Figure 1: Overall two-step synthesis workflow for this compound.

Step 1: Synthesis of the Precursor, 9-Bromo-10-phenylanthracene

The initial phase of the synthesis focuses on the preparation of the key intermediate, 9-bromo-10-phenylanthracene. This is accomplished in two stages: the synthesis of 9-phenylanthracene followed by its selective bromination.

The first stage involves a Suzuki-Miyaura cross-coupling reaction between 9-bromoanthracene and phenylboronic acid. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.

Experimental Protocol:

A detailed protocol for this reaction is adapted from established literature procedures.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 9-Bromoanthracene | 257.13 | 3.0 g | 11.66 |

| Phenylboronic acid | 121.93 | 2.13 g | 17.49 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 140 mg | 0.12 |

| Potassium Carbonate (2M solution) | 138.21 | 16 mL | 32.0 |

| Anhydrous Toluene | - | 32 mL | - |

| Ethanol | - | 8 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 9-bromoanthracene (3.0 g, 11.66 mmol), phenylboronic acid (2.13 g, 17.49 mmol), and tetrakis(triphenylphosphine)palladium(0) (140 mg, 0.12 mmol).

-

Add anhydrous toluene (32 mL), ethanol (8 mL), and the 2M potassium carbonate solution (16 mL).

-

Fit the flask with a reflux condenser and purge the system with nitrogen for 15 minutes.

-

Heat the mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and petroleum ether (1:4 v/v) as the eluent to yield 9-phenylanthracene as a white powder.[2]

The second stage involves the selective bromination of 9-phenylanthracene at the 10-position using N-bromosuccinimide (NBS).

Experimental Protocol:

This procedure is based on a well-documented method for the bromination of 9-phenylanthracene.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 9-Phenylanthracene | 254.33 | 2.5 g | 9.83 |

| N-Bromosuccinimide (NBS) | 177.98 | 2.1 g | 11.8 |

| Chloroform | - | 80 mL | - |

Procedure:

-

Dissolve 9-phenylanthracene (2.5 g, 9.83 mmol) and N-bromosuccinimide (2.1 g, 11.8 mmol) in chloroform (80 mL) in a round-bottom flask.

-

Heat the mixture to 60°C for 2 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and add 20 mL of water.

-

Extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to obtain 9-bromo-10-phenylanthracene as a green-yellow powder.[2][3]

Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound

The final step in the synthesis is another Suzuki-Miyaura cross-coupling reaction, this time between the prepared 9-bromo-10-phenylanthracene and (3-bromophenyl)boronic acid. This reaction introduces the 3-bromophenyl group at the 9-position of the anthracene core.

The Suzuki-Miyaura Catalytic Cycle:

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Adapted):

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) |

| 9-Bromo-10-phenylanthracene | 333.22 | 1.0 |

| (3-Bromophenyl)boronic acid | 200.82 | 1.2 |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 |

| Potassium Carbonate | 138.21 | 3.0 |

| Toluene | - | - |

| Tetrahydrofuran (THF) | - | - |

| Water | - | - |

Procedure:

-

In a Schlenk flask, combine 9-bromo-10-phenylanthracene (1.0 mmol), (3-bromophenyl)boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, THF, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Purification and Characterization

Purification Techniques

Purification of the final product is critical to obtain material suitable for applications in organic electronics.

-

Column Chromatography: This is the primary method for purifying the crude product. A silica gel stationary phase is typically used with a non-polar eluent system, such as a gradient of hexane and dichloromethane or hexane and ethyl acetate.[4][5] The separation is based on the polarity difference between the product and any remaining starting materials or byproducts.

-

Recrystallization: For obtaining highly pure crystalline material, recrystallization is an effective technique. Suitable solvent systems for diarylanthracenes include toluene, a mixture of dichloromethane and hexane, or chloroform and methanol.[6]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

-

Molecular Formula: C₂₆H₁₇Br

-

Molecular Weight: 409.33 g/mol [7]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of aromatic protons. The signals for the anthracene core protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The protons of the phenyl and bromophenyl rings will also resonate in this region, with their specific chemical shifts and coupling patterns determined by their substitution.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a number of signals corresponding to the aromatic carbons. The carbon atoms directly attached to the bromine will have a characteristic chemical shift.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This technical guide has outlined a reliable and efficient synthetic route to this compound, a valuable building block in materials science. By following the detailed protocols for the synthesis of the key intermediate, 9-bromo-10-phenylanthracene, and the subsequent Suzuki-Miyaura cross-coupling, researchers can obtain this target molecule in high purity. The emphasis on the rationale behind the chosen synthetic strategy and the inclusion of detailed experimental and purification procedures provide a comprehensive resource for scientists working in the field of organic synthesis and materials development. The adaptability of the final Suzuki-Miyaura coupling step also opens avenues for the creation of a library of asymmetrically substituted diarylanthracene derivatives for various applications.

References

9-(3-Bromophenyl)-10-phenylanthracene molecular formula

An In-depth Technical Guide to 9-(3-Bromophenyl)-10-phenylanthracene

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted polycyclic aromatic hydrocarbon. The guide is structured to serve researchers, scientists, and professionals in drug development by detailing the molecule's core physicochemical properties, a validated synthesis protocol, robust characterization methodologies, and a discussion of its potential applications in materials science and medicinal chemistry. Emphasis is placed on the rationale behind experimental choices, ensuring a self-validating framework for its synthesis and analysis.

This compound is a complex organic molecule built upon a three-ring anthracene core. As a member of the polycyclic aromatic hydrocarbon (PAH) family, its extended π-conjugated system imparts distinct photophysical properties. The strategic placement of a phenyl group and a bromophenyl group at the 9 and 10 positions of the anthracene scaffold creates an asymmetrical, sterically hindered structure. This substitution pattern is critical as it influences the molecule's electronic behavior, solubility, and solid-state packing, making it a compound of significant interest.

Substituted anthracenes are foundational components in the field of organic electronics, frequently employed as emitters in Organic Light-Emitting Diodes (OLEDs).[1] The bromine atom on the phenyl substituent also serves as a versatile chemical handle for further functionalization through cross-coupling reactions, opening avenues for the creation of more complex molecular architectures. For professionals in drug development, such rigid, fluorescent scaffolds can be valuable as building blocks for novel therapeutic agents or as advanced bio-imaging probes.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and integration into experimental workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₇Br | [2] |

| Molecular Weight | 409.33 g/mol | [2] |

| CAS Number | 1023674-80-7 | [2][3][4] |

| Appearance | White to orange or green powder/crystalline solid | [2] |

| Melting Point | 182.0 to 186.0 °C | [3] |

| Solubility | Insoluble in water; Soluble in solvents like hot toluene and dimethylformamide. | [5][6] |

Chemical Structure:

Synthesis and Purification

The synthesis of asymmetrically substituted anthracenes requires a regioselective approach. A highly effective and modular method is the Suzuki cross-coupling reaction. This pathway is chosen for its high functional group tolerance, excellent yields, and commercially available starting materials. The proposed synthesis involves the coupling of a readily available anthracene precursor with an appropriate boronic acid.

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the carbon-carbon bond between the anthracene C-9 position and the bromophenyl ring. This leads to a logical precursor: 9-bromo-10-phenylanthracene. This intermediate is a common building block that can be synthesized by the direct bromination of 9-phenylanthracene.[7][8] The final step is a Suzuki coupling reaction between this intermediate and (3-bromophenyl)boronic acid. This strategy is chosen to ensure precise control over the substitution pattern.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes the final step in the synthesis, assuming the precursor, 9-bromo-10-phenylanthracene, is available.

Materials:

-

9-Bromo-10-phenylanthracene (1.0 eq)

-

(3-Bromophenyl)boronic acid (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃), 2M aqueous solution (4.0 eq)

-

Toluene

-

Ethanol

Procedure:

-

Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9-bromo-10-phenylanthracene (1.0 eq) and (3-bromophenyl)boronic acid (1.5 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Solvent System: Add toluene and ethanol in a 4:1 ratio (e.g., 32 mL toluene, 8 mL ethanol). The solvent system is crucial; toluene solubilizes the organic components, while ethanol and water are necessary for the base and the catalytic cycle.

-

Base Addition: Add the 2M aqueous solution of K₂CO₃ (4.0 eq). The base is essential for the transmetalation step of the Suzuki reaction.

-

Reaction Execution: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove residual inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product obtained is typically purified by column chromatography on silica gel. A non-polar eluent system, such as a hexane/dichloromethane gradient, is effective for separating the desired product from starting materials and catalyst residues. The final product should be recrystallized from a suitable solvent system (e.g., toluene/methanol) to yield a high-purity crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Structural Characterization and Quality Control

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. This validation is critical for the reproducibility of any subsequent research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.7 ppm). The integration of these signals should correspond to the 17 aromatic protons. ¹³C NMR will confirm the presence of 26 distinct carbon environments.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or other soft ionization techniques should be used to confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M⁺] due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio). The calculated molecular weight is approximately 409.33 g/mol .

-

Chromatographic Purity: Purity is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For commercial-grade material, a purity of >98.0% (GC) is standard.

Potential Applications and Research Directions

Organic Electronics

The core application area for complex anthracene derivatives is in organic electronics.[1] The bulky, twisted structure of this compound is designed to inhibit intermolecular π-π stacking in the solid state. This property is highly desirable for OLED emitters as it can prevent aggregation-caused quenching (ACQ) of fluorescence, leading to high quantum efficiencies in the solid state. The molecule's large energy gap, typical of anthracene derivatives, makes it a candidate for deep-blue light emission, a critical component for full-color displays and solid-state lighting.

Drug Development and Medicinal Chemistry

While not a primary application, the structural motifs of this molecule are relevant to drug development.

-

Molecular Scaffold: The rigid anthracene core can serve as a three-dimensional scaffold to present pharmacophores in a defined spatial orientation. The bromine atom provides a site for further modification via cross-coupling, allowing for the generation of diverse chemical libraries for screening.

-

Fluorescent Probes: The inherent fluorescence of the anthracene core makes it a candidate for use as a fluorescent tag or probe for biological imaging, provided its photophysical properties are suitable for cellular environments.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on GHS data for the closely related compound 9-bromo-10-phenylanthracene, the following hazards should be considered[6][9]:

-

Toxicity: May be harmful if swallowed.

-

Irritation: Can cause serious eye irritation.

-

Environmental: May cause long-lasting harmful effects to aquatic life.

Recommended Handling Procedures:

-

Use in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dark, and dry place, sealed from the atmosphere.[3]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential, particularly in materials science. Its molecular formula, C₂₆H₁₇Br, and its tailored structure provide a unique combination of photophysical and chemical properties. The synthetic route via Suzuki coupling offers a reliable and scalable method for its production. For researchers, this molecule represents a versatile platform for developing next-generation organic electronic materials and a unique building block for exploring new chemical space in medicinal chemistry.

References

-

PubChem. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836. National Institutes of Health. [Link]

-

He, C., et al. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

-

de Fatima, A., et al. Recent advances in the syntheses of anthracene derivatives. National Institutes of Health. [Link]

-

PubChem. 9-(4-Bromophenyl)-10-phenylanthracene | C26H17Br | CID 22138275. National Institutes of Health. [Link]

Sources

- 1. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labproinc.com [labproinc.com]

- 3. 9-(3-broMophenyl)-10-phenyl-anthracene | 1023674-80-7 [m.chemicalbook.com]

- 4. lumorachemicals.com [lumorachemicals.com]

- 5. 9-Bromo-10-phenylanthracene, 98% | Fisher Scientific [fishersci.ca]

- 6. echemi.com [echemi.com]

- 7. 9-Bromo-10-phenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 9-(3-Bromophenyl)-10-phenylanthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the core spectroscopic techniques for the comprehensive characterization of 9-(3-Bromophenyl)-10-phenylanthracene. The methodologies and interpretations presented herein are grounded in established principles and tailored to the unique structural attributes of this substituted polycyclic aromatic hydrocarbon (PAH).

Introduction: Unveiling the Molecular Identity

This compound is a derivative of anthracene, a well-studied organic semiconductor. The strategic placement of phenyl and bromophenyl groups at the 9 and 10 positions significantly influences its electronic, photophysical, and structural properties. These substitutions create a sterically hindered, non-planar molecular geometry that can prevent intermolecular interactions like π-stacking in the solid state, a crucial factor for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] A precise and multi-faceted spectroscopic analysis is paramount to confirm its molecular identity, ascertain its purity, and understand the structure-property relationships that govern its functionality. This guide details the critical spectroscopic workflows essential for a thorough and reliable characterization.

Strategic Spectroscopic Workflow

A robust characterization of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural and electronic puzzle. The logical flow of analysis ensures that each piece of information validates the others, building a self-consistent and comprehensive molecular profile.

Caption: Overall workflow for the characterization of the target molecule.

Mass Spectrometry: The Definitive Mass Signature

Principle: Mass spectrometry (MS) is the cornerstone for confirming molecular identity. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, this technique provides indisputable evidence of its elemental composition.

Causality Behind Experimental Choices: Electron Ionization (EI) is a robust choice for non-labile aromatic compounds as it typically produces a strong molecular ion peak, simplifying spectral interpretation. High-resolution mass spectrometry (HRMS) is employed to distinguish the target compound from potential impurities with the same nominal mass by providing highly accurate mass measurements.

Experimental Protocol (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like dichloromethane or toluene.

-

Introduction: The sample is introduced into the ion source, where the solvent is evaporated.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming the radical cation [M]•+.

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and separated based on their m/z ratio.

-

Detection: The separated ions are detected, generating a mass spectrum.

Data Interpretation and Expected Results

The mass spectrum will exhibit a distinct and highly informative molecular ion region.

-

Molecular Weight: The molecular formula C₂₆H₁₇Br gives a calculated monoisotopic mass of approximately 408.05 g/mol .

-

Isotopic Pattern: The most critical feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2] This results in two prominent peaks in the molecular ion cluster:

This 1:1 doublet is an unambiguous indicator of the presence of a single bromine atom in the molecule.

| Parameter | Expected Value |

| Molecular Formula | C₂₆H₁₇Br |

| Calculated Mass | ~408.05 g/mol |

| m/z for [M]•+ (⁷⁹Br) | ~408.1 |

| m/z for [M+2]•+ (⁸¹Br) | ~410.1 |

| Intensity Ratio (M:M+2) | ~1:1 |

NMR Spectroscopy: Mapping the Molecular Skeleton

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C) in a molecule.

Causality Behind Experimental Choices: A high-field spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex, overlapping signals in the aromatic region of this molecule. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and dissolves the compound well.

Experimental Protocol (¹H & ¹³C NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ in an NMR tube.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Interpretation and Expected Results

¹H NMR: The spectrum will be characterized by a series of multiplets in the aromatic region (typically 7.0-8.8 ppm). Due to the twisted conformation, the protons on the phenyl, bromophenyl, and anthracene rings will all be in unique chemical environments.

-

Anthracene Protons: These typically appear at the most downfield region of the spectrum.[5]

-

Phenyl & Bromophenyl Protons: These protons will give rise to a complex set of signals. The electron-withdrawing nature of the bromine atom will influence the chemical shifts of the protons on its attached ring.

¹³C NMR: The spectrum will show distinct signals for all unique carbon atoms.

-

Quaternary Carbons: The carbons at positions 9 and 10 of the anthracene ring and the carbons attached to the bromine and the other phenyl ring will appear as singlets with lower intensity.

-

Aromatic Carbons: A cluster of signals will be observed in the typical aromatic region (~120-140 ppm).

The combination of ¹H and ¹³C NMR provides a complete "fingerprint" of the molecule's carbon-hydrogen framework.

UV-Visible Absorption and Photoluminescence Spectroscopy: Probing the Electronic Landscape

Principle: UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state.

Causality Behind Experimental Choices: A spectroscopically pure, non-polar solvent like cyclohexane or toluene is used to minimize solvent-solute interactions and obtain well-resolved spectral features. A dilute concentration (e.g., 10⁻⁵ to 10⁻⁶ M) is essential to prevent aggregation and inner-filter effects, ensuring the measurements reflect the properties of individual molecules.[6]

Experimental Protocol (UV-Vis & PL)

-

Solution Preparation: Prepare a stock solution of the compound and dilute it to the desired concentration (e.g., 1 x 10⁻⁵ M) in a quartz cuvette.

-

UV-Vis Measurement: Record the absorption spectrum over a range of ~250-500 nm.

-

PL Measurement: Using the same cuvette, excite the sample at a wavelength corresponding to a prominent absorption peak (e.g., ~370-390 nm). Record the emission spectrum, typically scanning from a wavelength slightly higher than the excitation wavelength to ~600 nm.

Data Interpretation and Expected Results

Caption: Key photophysical processes for this compound.

UV-Vis Absorption: The spectrum is expected to be dominated by the anthracene chromophore.

-

It will show a strong absorption band below 300 nm and a series of characteristic, vibrationally resolved peaks between approximately 350 nm and 400 nm.[1][7] These correspond to π-π* transitions. Compared to unsubstituted anthracene, the peaks will likely be red-shifted (bathochromic shift) due to the extension of the π-system by the phenyl groups.[8]

Photoluminescence:

-

Upon excitation, the molecule is expected to exhibit strong blue fluorescence. The emission spectrum often appears as a partial mirror image of the longest-wavelength absorption band.[9][10]

-

Heavy Atom Effect: The presence of the bromine atom can enhance spin-orbit coupling, which facilitates intersystem crossing from the excited singlet state (S₁) to the excited triplet state (T₁). This process can decrease the fluorescence quantum yield compared to non-brominated analogues and may enable phosphorescence to be observed.

| Parameter | Expected Range | Significance |

| λ_abs,max | 350 - 400 nm | Wavelengths of maximum absorption (π-π*) |

| λ_em,max | 400 - 450 nm | Wavelength of maximum fluorescence emission |

| Stokes Shift | 20 - 50 nm | Energy loss between absorption and emission |

| Quantum Yield (Φf) | Moderate-High | Efficiency of the fluorescence process |

Ancillary Techniques for Deeper Insight

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups.

-

Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending).

-

Expected Spectrum:

Single-Crystal X-ray Diffraction

When a single crystal of sufficient quality can be grown, X-ray diffraction provides the ultimate structural confirmation.

-

Principle: The diffraction pattern of X-rays passing through a crystal allows for the determination of the precise three-dimensional arrangement of atoms.

-

Critical Insights: This technique can definitively measure the bond lengths, angles, and, most importantly, the dihedral (twist) angles between the phenyl/bromophenyl rings and the central anthracene core. This twist angle is a direct consequence of steric hindrance and critically governs the electronic communication between the rings and the solid-state packing, which in turn dictates the material's bulk properties.[1][13][14]

Conclusion: A Self-Validating Characterization

The spectroscopic characterization of this compound is a process of building a cohesive and self-validating dataset. Mass spectrometry confirms the elemental composition and the presence of bromine. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen framework. UV-Vis and photoluminescence spectroscopies define the molecule's electronic and emissive properties, which are direct consequences of its structure. Finally, FT-IR and X-ray diffraction provide complementary information on functional groups and the exact three-dimensional architecture. Together, these techniques provide the rigorous and unambiguous evidence required by researchers in materials science and drug development.

References

-

NASA Technical Reports Server (NTRS). FT-IR spectroscopic studies of polycyclic aromatic hydrocarbons. [Link]

-

Bernstein, L. S., et al. (2013). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 768(2), 110. [Link]

-

Gatilov, Y. V., et al. (2018). X-Ray Diffraction Study of Perfluoro- 9,10-Diphenylanthracene and Perfluoro- 9,10-Diphenyldihydroanthracenes. Journal of Structural Chemistry, 59(2), 449-454. [Link]

-

Gominho, L. A., et al. (2016). ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta. Environmental Pollution, 214, 21-30. [Link]

-

Zhu, T., et al. (2018). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 8(11), 416. [Link]

-

Cocchi, M., et al. (2004). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Molecular Crystals and Liquid Crystals, 415(1), 13-22. [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link]

-

Boersma, M. C., et al. (2016). Far-infrared spectroscopy of small polycyclic aromatic hydrocarbons. Astronomy & Astrophysics, 586, A26. [Link]

-

Hofmann, S., et al. (2000). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. Journal of Luminescence, 87-89, 1049-1051. [Link]

-

Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]

-

MDPI. (2018). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3, 11111-11121. [Link]

-

Carrizo, D., et al. (2011). Compound-specific bromine isotope compositions of one natural and six industrially synthesised organobromine substances. Environmental Chemistry, 8(2), 169-176. [Link]

-

ResearchGate. (2010). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. [Link]

-

MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. [Link]

-

ResearchGate. (2021). Infrared spectra of polycyclic aromatic hydrocarbons (PAHs). [Link]

-

Zhao, Y. S., et al. (2008). Single-Crystal 9,10-Diphenylanthracene Nanoribbons and Nanorods. Chemistry of Materials, 20(22), 7195-7201. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Link]

-

ResearchGate. (2018). (a) UV-vis absorption of 9-bromoanthracene at 60 μM and a picture under visible light.... [Link]

-

Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1615-1622. [Link]

-

PubChem. 9-Bromo-10-phenyl-anthracene. [Link]

-

OMLC. 9,10-Bis(phenylethynyl)anthracene. [Link]

-

ResearchGate. (2018). Fluorescence spectra of (a) 9-bromoanthracene (1 × 10⁻⁴ M) at λex = 370.... [Link]

Sources

- 1. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [PDF] Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes | Semantic Scholar [semanticscholar.org]

- 6. 9,10-Bis(phenylethynyl)anthracene [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Spectrum [9-Phenyl Anthracene] | AAT Bioquest [aatbio.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Diffraction Study of Perfluoro- 9,10-Diphenylanthracene and Perfluoro- 9,10-Diphenyldihydroanthracenes - Gatilov - Journal of Structural Chemistry [bakhtiniada.ru]

- 14. mdpi.com [mdpi.com]

photophysical properties of substituted anthracene derivatives

An In-depth Technical Guide to the Photophysical Properties of Substituted Anthracene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Anthracene, a foundational polycyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of advanced functional materials. Its inherent photophysical properties, characterized by strong blue fluorescence, can be meticulously tuned through strategic chemical substitution. This guide provides an in-depth exploration of the structure-property relationships governing the photophysical behavior of substituted anthracene derivatives. We will dissect the causal links between substituent identity, position, and the resultant changes in absorption spectra, emission characteristics, fluorescence quantum yield, and excited-state dynamics. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of novel chromophores for fields such as organic electronics, chemical sensing, and bioimaging.

The Anthracene Core: A Photophysical Blueprint

The parent anthracene molecule consists of three linearly fused benzene rings, creating an extended π-conjugated system. This electronic structure is responsible for its characteristic absorption and emission properties. The key photophysical events can be visualized using a Jablonski diagram, which illustrates the transitions between electronic and vibrational states.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or higher). The molecule then rapidly relaxes non-radiatively to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, typically a fast process.

-

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition to a triplet state (T₁).

-

Phosphorescence: Radiative decay from T₁ to S₀, a much slower process than fluorescence.

For anthracene, the main de-excitation pathway is fluorescence, making it a highly emissive molecule. The main radiationless transition in the S₁ state is not intersystem crossing but rather internal conversion to the ground state[1][2].

Caption: A simplified Jablonski diagram for anthracene.[3][4]

The Substituent Effect: Engineering Photophysical Properties

The true power of the anthracene scaffold lies in its tunability. Introducing substituents alters the electronic structure, thereby affecting the molecule's photophysical properties.[5][6][7] The position and electronic nature (electron-donating vs. electron-withdrawing) of the substituent are the primary causal factors.

Impact on Absorption and Emission Spectra

Substitution universally leads to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the parent molecule.[5][6] This is because substituents perturb the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

-

Electron-Donating Groups (EDGs) like amino (-NH₂) or methoxy (-OCH₃) raise the HOMO energy level more significantly than the LUMO, narrowing the HOMO-LUMO gap and causing a red-shift.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) lower the LUMO energy level more than the HOMO, also narrowing the gap and inducing a red-shift.[8]

-

Extended Conjugation: Attaching conjugated groups (e.g., phenyl, pentadienyl) extends the π-system, which delocalizes electron density, raises the HOMO, lowers the LUMO, and results in a significant red-shift and a dramatic increase in oscillator strength.[6][9]

The substitution position is also critical. Substitutions at the 9 and 10 positions generally have a greater influence on the excited-state energy compared to substitutions at the 2 or 6 positions.[8] Placing substituents along the direction of the transition dipole moment of the bright Lₐ excited state tends to increase the oscillator strength, leading to more intense absorption and fluorescence.[5][6]

Caption: Influence of substituent type on anthracene's electronic properties.

Influence on Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. Substituents can dramatically alter this value.

-

Heavy Atoms: Introducing heavy atoms like bromine or iodine can decrease Φf by promoting intersystem crossing to the triplet state.

-

Conformational Flexibility: Substituents that can rotate or undergo conformational changes in the excited state may open up non-radiative decay pathways, quenching fluorescence. Bulky groups at the 9,10-positions, such as phenyl groups, can prevent [4+4] photocycloaddition, a common quenching pathway for unsubstituted anthracene at high concentrations.[10]

-

Intramolecular Charge Transfer (ICT): In donor-acceptor systems, where an EDG and an EWG are attached to the anthracene core, excitation can lead to an ICT state.[11] The nature of this state and its stabilization by the solvent can significantly impact emission wavelength and quantum yield. For instance, a donor-acceptor pair like NH₂/CO₂H can lead to higher oscillator strengths, potentially increasing fluorescence intensity.[9]

Quantitative Data and Experimental Protocols

A systematic understanding requires quantitative data. The following table summarizes typical photophysical properties for select anthracene derivatives.

| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Solvent |

| Anthracene | None | ~357, 375 | ~380, 400, 425 | 0.27 - 0.36 | Cyclohexane/Ethanol |

| 9,10-Diphenylanthracene (DPA) | 9,10-diphenyl | ~373, 393 | ~409, 431 | 0.90 - 0.95 | Cyclohexane/Ethanol |

| 9-Methylanthracene | 9-methyl | ~368, 387 | ~395, 418 | ~0.45 | Ethanol |

| 9,10-Dicyanoanthracene | 9,10-dicyano | ~370, 390, 412 | ~420, 440 | ~0.88 | Benzene |

| 9-(Thiophen-2-yl)-10-phenylanthracene | 9-thienyl, 10-phenyl | ~375, 395 | ~415, 435 | <0.10 | Toluene |

Note: Values are approximate and can vary with solvent and measurement conditions. Data compiled from[10][12][13] and general chemical literature.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φf)

This protocol describes the most common method for determining Φf, which involves comparing the fluorescence of the sample to a well-characterized standard.

Causality: This method relies on the principle that for dilute solutions with identical absorbance at the excitation wavelength, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields, after correcting for the refractive index of the solvents. 9,10-Diphenylanthracene (DPA) is an excellent standard for blue-emitting compounds due to its high and stable Φf.[12]

Materials:

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Test compound (analyte)

-

Quantum yield standard (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.90)

-

Spectroscopic grade solvent(s)

Procedure:

-

Prepare Stock Solutions: Accurately prepare stock solutions of the analyte and the standard in the chosen solvent.

-

Prepare Dilutions: Prepare a series of dilutions for both the standard and the analyte. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectra for all solutions. Identify an appropriate excitation wavelength (λ_ex) where both the standard and analyte absorb. Record the absorbance values at λ_ex.

-

Measure Fluorescence Spectra:

-

Set the spectrofluorometer to the chosen λ_ex.

-

Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

-

Record the spectrum of a solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each sample's emission spectrum.

-

Calculate the integrated fluorescence intensity (Area) for each corrected spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the analyte. The resulting plots should be linear.

-

Determine the gradient (Slope) of each plot.

-

-

Calculate Quantum Yield: Use the following equation:

Φ_analyte = Φ_std * (Slope_analyte / Slope_std) * (η_analyte² / η_std²)

Where:

-

Φ is the quantum yield.

-

Slope is the gradient from the plot of integrated intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Applications in Research and Development

The ability to rationally design anthracene derivatives with specific photophysical properties makes them invaluable in numerous applications.

-

Organic Light-Emitting Diodes (OLEDs): Substituted anthracenes are widely used as highly efficient blue light emitters and stable host materials in OLEDs.[14][15][16][17] Their high quantum yields and tunable emission colors are critical for display and lighting technology.[18][19]

-

Fluorescent Probes and Sensors: The sensitivity of the anthracene core's fluorescence to its local environment can be exploited. Derivatives can be designed to change their fluorescence upon binding to specific ions or biomolecules, making them effective chemical sensors.[11]

-

Triplet-Triplet Annihilation (TTA) Upconversion: Certain anthracene derivatives can act as "annihilators" in TTA-UC systems, which convert low-energy light (e.g., visible) into higher-energy light (e.g., UV or blue).[10]

Conclusion

Substituted anthracene derivatives represent a remarkable class of chromophores whose optical and electronic properties can be precisely controlled through synthetic chemistry. A thorough understanding of the interplay between molecular structure—specifically the electronic nature and position of substituents—and the resulting photophysical characteristics is paramount for the rational design of next-generation materials. By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the anthracene core for a wide array of applications in materials science, drug development, and diagnostics.

References

-

Abou-Hatab, S., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(6), 1213–1222. [Link]

-

Tavoloni, N., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028–2050. [Link]

-

Ueura, K., Satoh, T., & Miura, M. (2007). Synthesis of Highly Substituted Naphthalene and Anthracene Derivatives by Rhodium-Catalyzed Oxidative Coupling of Arylboronic Acids with Alkynes. Organic Letters, 9(7), 1407–1409. [Link]

-

Molla, R. A., & Ghosh, S. K. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(2), 196-224. [Link]

-

Tavoloni, N., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2028–2050. [Link]

-

Abou-Hatab, S., Spata, V. A., & Matsika, S. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(6), 1213–1222. [Link]

-

Ahmad, R., et al. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 11, 1267576. [Link]

-

Al-Majid, A. M., et al. (2024). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Molecules, 29(1), 22. [Link]

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969–974. [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 27023-27033. [Link]

-

Wang, Z., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 22(22), 10946-10957. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Naphthalene and Anthracene Derivatives in Modern OLED Technology. [Link]

-

Wang, Z., Yuan, Y., Shi, H., Wang, Y., & Ma, D. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 22(22), 10946. [Link]

-

Request PDF. (n.d.). Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. ResearchGate. [Link]

-

Wang, Y., et al. (2018). Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene. RSC Advances, 8(52), 29819–29827. [Link]

-

Wikipedia. (n.d.). Jablonski diagram. [Link]

-

Atilgan, S., et al. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B, 8(16), 3465-3476. [Link]

-

Wang, Z., Yuan, Y., Shi, H., Wang, Y., & Ma, D. (2012). The development of anthracene derivatives for organic light-emitting diodes. ResearchGate. [Link]

-

Baba, M., et al. (2009). Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation. The Journal of Chemical Physics, 130(13), 134315. [Link]

-

Jan, B., et al. (2024). Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. Journal of Fluorescence, 34(5), 2315-2325. [Link]

-

Baba, M., et al. (2009). Structure and excited-state dynamics of anthracene: Ultrahigh-resolution spectroscopy and theoretical calculation. The Journal of Chemical Physics, 130(13), 134315. [Link]

Sources

- 1. Structure and excited-state dynamics of anthracene: ultrahigh-resolution spectroscopy and theoretical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical investigation of the effects of various substituents on the large energy gap between triplet excited-states of anthracene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04264K [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 11. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]

- 16. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of 9-(3-Bromophenyl)-10-phenylanthracene

This technical guide provides a comprehensive overview of 9-(3-Bromophenyl)-10-phenylanthracene, a functionalized polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. While a definitive single-crystal X-ray diffraction structure for this specific isomer is not publicly available, this document outlines a robust scientific framework for its synthesis, characterization, and predicted structural properties based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction: The Allure of Functionalized Anthracenes

Anthracene and its derivatives form a cornerstone of research in organic electronics, serving as critical components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1][2] The rigid, planar anthracene core provides a robust platform for high charge carrier mobility and strong fluorescence.[2] Substitution at the 9- and 10-positions is a key strategy to tune the material's optoelectronic properties, thermal stability, and solid-state packing.[3][4]

The introduction of aryl groups, such as in 9,10-diphenylanthracene (DPA), creates a twisted molecular geometry. This sterically hindered structure can disrupt π-π stacking in the solid state, which often mitigates concentration quenching and leads to high fluorescence quantum yields in thin films.[5][6] The subject of this guide, this compound, introduces an additional layer of functionality. The bromine atom provides a reactive handle for further chemical modification and its position on the phenyl ring is expected to subtly influence the molecule's electronic properties and crystal packing compared to its isomers or the parent DPA.

Synthesis and Purification

The most logical and efficient synthetic route to this compound is a sequential or one-pot Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and aryl boronic acids.[7][8]

Proposed Synthetic Pathway

A plausible synthetic strategy begins with a mono-arylation of 9,10-dibromoanthracene to form the key intermediate, 9-bromo-10-phenylanthracene, followed by a second coupling with 3-bromophenylboronic acid.

Step 1: Synthesis of 9-bromo-10-phenylanthracene

The precursor, 9-bromo-10-phenylanthracene, can be synthesized by the bromination of 9-phenylanthracene using N-bromosuccinimide (NBS).[9][10]

Step 2: Suzuki-Miyaura Coupling

The final product is then obtained by the coupling of 9-bromo-10-phenylanthracene with 3-bromophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for synthesizing 9,10-diarylanthracenes.[8][11]

Materials:

-

9-bromo-10-phenylanthracene

-

3-bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 9-bromo-10-phenylanthracene (1.0 eq), 3-bromophenylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-3 mol%).

-

Heat the reaction mixture to reflux (typically 85-95 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Diagram of the Proposed Experimental Workflow

Caption: Workflow for the synthesis and characterization of this compound.

Crystallization and Structural Analysis

Obtaining high-quality single crystals is paramount for determining the definitive molecular structure by X-ray diffraction.

Crystallization Methodology

Anthracene derivatives are typically crystallized from organic solvents by slow evaporation, solvent/anti-solvent diffusion, or cooling crystallization.[12][13]

Recommended Protocol: Solvent Vapor Diffusion

-

Dissolve the purified this compound in a small amount of a good solvent (e.g., toluene or dichloromethane) in a small vial.

-

Place this vial inside a larger, sealed jar containing a layer of an anti-solvent in which the compound is poorly soluble (e.g., methanol, ethanol, or hexane).

-

Allow the anti-solvent vapor to slowly diffuse into the solution over several days at room temperature.

-

This gradual decrease in solubility should promote the growth of well-ordered single crystals suitable for diffraction studies.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[14][15]

Hypothetical Experimental Protocol:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, a series of diffraction patterns are collected by a detector.[14]

-

The collected data are processed to determine the unit cell dimensions, space group, and the 3D coordinates of all atoms in the molecule.[16]

Predicted Crystal Structure: Insights from Analogues

In the absence of experimental data for this compound, we can infer its likely structural characteristics from the well-studied 9,10-diphenylanthracene (DPA). DPA is known to exhibit polymorphism, with different crystal packing arrangements.[17][18]

-

Molecular Conformation: The core anthracene unit will remain largely planar. Due to steric hindrance, the phenyl and 3-bromophenyl rings will be twisted out of the plane of the anthracene core. In DPA crystals, this dihedral angle is typically between 66° and 93°.[17] A similar significant twist is expected for the target molecule.

-

Crystal Packing: The packing will be governed by a balance of van der Waals forces and potential intermolecular interactions involving the bromine atom (e.g., Br···Br or Br···π interactions). The bulky, twisted shape of the molecule will likely prevent efficient π-π stacking of the anthracene cores, a feature that is beneficial for maintaining high solid-state luminescence.

-

Influence of the Bromo-substituent: The position of the bromine atom at the meta position of the phenyl ring, as opposed to the para position, may lead to a different packing motif compared to 9-(4-Bromophenyl)-10-phenylanthracene.[19][20] This could influence intermolecular contacts and, consequently, the bulk material properties. Computational crystal structure prediction (CSP) methods could be employed to explore the likely packing arrangements and their relative energies.[21][22]

Table 1: Comparison of Crystallographic Data for DPA Polymorphs

| Parameter | DPA-Melt[17][18] | DPA-Solution[17][18] |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | C2/c |

| a (Å) | 9.2004 | 10.6842 |

| b (Å) | 21.0836 | 13.5461 |

| c (Å) | 10.0367 | 12.2430 |

| β (°) | 111.446 | 90.615 |

| Volume (ų) | 1812.10 | 1771.82 |

| Density (g/cm³) | 1.211 | 1.239 |

This table provides a reference for the types of crystal systems and packing densities that might be observed for this compound.

Physicochemical Properties

The introduction of the 3-bromophenyl group is expected to modulate the thermal and photophysical properties of the parent DPA scaffold.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of the material.[23][24]

Expected Properties:

-

Decomposition Temperature (Td): 9,10-diarylanthracenes typically exhibit high thermal stability. The Td (temperature at 5% weight loss) is expected to be well above 300 °C, making the material suitable for vapor deposition processes used in device fabrication.[25]

-

Melting Point (Tm): The melting point is anticipated to be sharp, indicative of a pure crystalline compound. DSC analysis would reveal this as a distinct endothermic peak.[26]

Table 2: Representative Thermal Properties of Anthracene Derivatives

| Compound | Td at 5% weight loss (°C) | Reference |

| 9,10-diphenylanthracene | ~342-352 | [17] |

| Other 9,10-diaryl anthracenes | 258 - 386 | [25] |

Photophysical Properties

The compound is expected to be a strong blue emitter, characteristic of the 9,10-disubstituted anthracene chromophore.

Expected Properties:

-

Absorption and Emission: In solution, the compound should exhibit structured absorption bands in the UV region (350-400 nm) and a strong fluorescence emission in the blue region of the spectrum (typically 420-460 nm).[6][27]

-

Quantum Yield: Due to the twisted structure inhibiting aggregation-caused quenching, a high photoluminescence quantum yield (PLQY) is expected, likely exceeding 80% in dilute solutions.[5]

-

Solvatochromism: The effect of solvent polarity on the emission wavelength is expected to be minimal, as is typical for non-polar aromatic hydrocarbons.

Potential Applications

The predicted properties of this compound make it a promising candidate for several applications in organic electronics and beyond.

-

Organic Light-Emitting Diodes (OLEDs): Its anticipated high fluorescence quantum yield and thermal stability make it an excellent candidate for use as a blue emitter or a host material in OLEDs.[28]

-

Organic Field-Effect Transistors (OFETs): While the twisted structure may hinder the close packing required for very high charge mobility, functionalized anthracenes are widely explored in OFETs.[2][29]

-

Chemical Synthesis: The bromine atom serves as a versatile functional handle for further derivatization, allowing for the synthesis of more complex molecules, polymers, or dendrimers.[30]

Conclusion